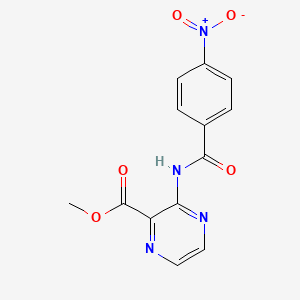
Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C13H10N4O5 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester typically involves the reaction of pyrazine-2-carboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous acid or base.
Coupling Reactions: Boronic acids, palladium catalyst, base.
Major Products Formed
Reduction: 3-[(4-Aminobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester.
Hydrolysis: 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid.
Coupling: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitubercular agents.
Biological Studies: The compound’s derivatives are studied for their antimicrobial and anti-inflammatory properties.
Material Science: Pyrazine derivatives are explored for their electronic properties and potential use in organic electronics.
Mecanismo De Acción
The mechanism of action of 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is not fully understood. its derivatives are known to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A first-line antitubercular drug.
N-(4-Chlorophenyl)pyrazine-2-carboxamide: A pyrazine derivative with antitubercular activity.
N-(4-Fluorobenzyl)pyrazine-2-carboxamide: Another pyrazine derivative with notable biological activity.
Uniqueness
3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is unique due to the presence of both a nitro group and a pyrazine ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
92378-74-0 |
|---|---|
Fórmula molecular |
C13H10N4O5 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
methyl 3-[(4-nitrobenzoyl)amino]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H10N4O5/c1-22-13(19)10-11(15-7-6-14-10)16-12(18)8-2-4-9(5-3-8)17(20)21/h2-7H,1H3,(H,15,16,18) |
Clave InChI |
DTKBSULXVBMWGI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=CN=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




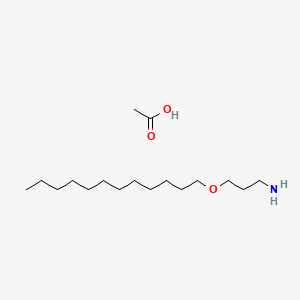
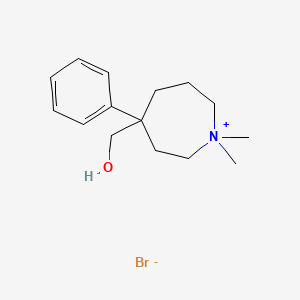
![2,2'-[[3-Methyl-4-[(6-nitrobenzothiazol-2-YL)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13772086.png)
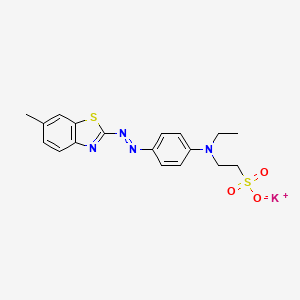

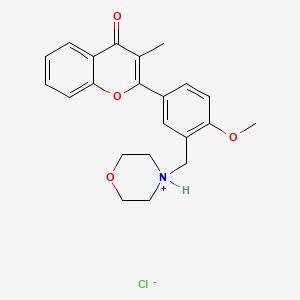

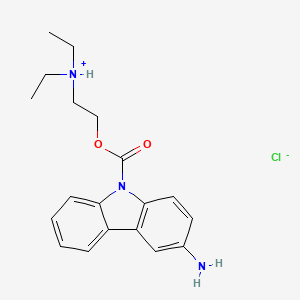

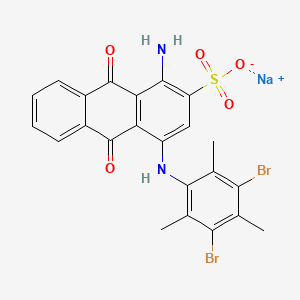
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
